molecular formula C3H9NO3S2 B091154 1-(Methylamino)-2-sulfosulfanylethane CAS No. 1000-68-6

1-(Methylamino)-2-sulfosulfanylethane

Cat. No. B091154
CAS RN: 1000-68-6
M. Wt: 171.2 g/mol
InChI Key: FLHDCEZDRGEYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylamino)-2-sulfosulfanylethane, also known as MSES, is a sulfonated amine compound that has been gaining attention in the scientific community due to its potential applications in various fields. MSES is a water-soluble compound that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in research and experimentation. In

Mechanism Of Action

The mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane is not yet fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. 1-(Methylamino)-2-sulfosulfanylethane has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.

Biochemical And Physiological Effects

1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Methylamino)-2-sulfosulfanylethane has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for use in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its water-solubility, which makes it easy to dissolve and administer to test subjects. 1-(Methylamino)-2-sulfosulfanylethane is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research on 1-(Methylamino)-2-sulfosulfanylethane. One area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane and its potential applications in other areas of research.

Synthesis Methods

1-(Methylamino)-2-sulfosulfanylethane can be synthesized through a multi-step process that involves the reaction of methylamine with sodium bisulfite to form sodium methylsulfonate. This compound is then reacted with ethylene oxide to produce 2-(methylsulfonyloxy)ethanol, which is further reacted with methylamine to form 1-(Methylamino)-2-sulfosulfanylethane.

Scientific Research Applications

1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(Methylamino)-2-sulfosulfanylethane has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis and asthma.

properties

CAS RN

1000-68-6

Product Name

1-(Methylamino)-2-sulfosulfanylethane

Molecular Formula

C3H9NO3S2

Molecular Weight

171.2 g/mol

IUPAC Name

1-(methylamino)-2-sulfosulfanylethane

InChI

InChI=1S/C3H9NO3S2/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H,5,6,7)

InChI Key

FLHDCEZDRGEYQL-UHFFFAOYSA-N

SMILES

CNCCSS(=O)(=O)O

Canonical SMILES

CNCCSS(=O)(=O)O

synonyms

Thiosulfuric acid hydrogen S-[2-(methylamino)ethyl] ester

Origin of Product

United States

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